molecular formula C11H18N2O3 B15208580 Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate CAS No. 55861-82-0

Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate

Cat. No.: B15208580
CAS No.: 55861-82-0
M. Wt: 226.27 g/mol
InChI Key: YELCULSGRQKMKZ-UHFFFAOYSA-N
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Description

Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions: Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s isoxazole ring is particularly reactive, allowing for diverse transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, isoamyl nitrite, and various bases such as sodium azide and triethylamine . Reaction conditions often involve moderate heating and the use of solvents like 1,4-dioxane .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sodium azide can yield 3,5-bis(het)arylisoxazoles .

Mechanism of Action

The mechanism of action of Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of FLT3, leading to the suppression of tumor growth in certain cancer models . The compound’s isoxazole ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate include other isoxazole derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and 3,5-disubstituted isoxazoles .

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern on the isoxazole ring, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications and drug development efforts.

Properties

CAS No.

55861-82-0

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

propyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C11H18N2O3/c1-5-6-15-10(14)12-9-7-8(16-13-9)11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,14)

InChI Key

YELCULSGRQKMKZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

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